N-Methyl but-3-enyl amine hydrochloride

Description

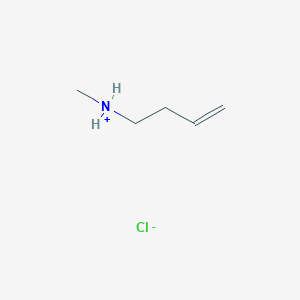

Structure

3D Structure of Parent

Properties

IUPAC Name |

but-3-enyl(methyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-4-5-6-2;/h3,6H,1,4-5H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLUDUIYPKSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CCC=C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of N Methyl But 3 Enyl Amine Hydrochloride

Electrophilic and Nucleophilic Reactivity of the But-3-enyl and Amine Moieties

The chemical behavior of N-Methylbut-3-en-1-amine is dictated by the interplay between its two primary functional groups: the secondary amine and the terminal double bond.

The amine moiety, after deprotonation from the hydrochloride salt to the free amine, N-methyl-N-(but-3-enyl)amine, acts as a potent nucleophile. The nitrogen atom possesses a lone pair of electrons that can attack electrophilic centers. chemguide.co.uk The nucleophilicity of secondary amines is generally greater than that of primary amines due to the electron-donating inductive effect of the two alkyl groups attached to the nitrogen. masterorganicchemistry.com This makes the nitrogen atom in N-methyl-N-(but-3-enyl)amine susceptible to reactions with a variety of electrophiles. For instance, it can react with alkyl halides in alkylation reactions, with acyl chlorides and acid anhydrides to form amides, and with aldehydes and ketones to form enamines or iminium ions. chemguide.co.ukmsu.edu The reaction with alkyl halides can, however, lead to a mixture of tertiary amine and quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the product. chemguide.co.uk

Conversely, the but-3-enyl group primarily exhibits electrophilic reactivity after activation, although it can also act as a nucleophile in certain contexts. The π-bond of the alkene is electron-rich and can be attacked by strong electrophiles. Common reactions include electrophilic additions of halogens (e.g., Br₂), hydrogen halides (H-X), and the addition of water under acidic conditions (hydration). These reactions typically proceed through a carbocation intermediate, following Markovnikov's rule where the electrophile adds to the terminal carbon (C4) and the nucleophile attacks the more substituted internal carbon (C3). However, the alkene can also participate in nucleophilic attack on highly activated electrophiles, such as transition metal centers, which is a key step in many catalytic processes like hydroamination and carboamination. nih.govrsc.org

The dual functionality of the molecule allows for competitive reactions. The relative reactivity of the amine and the alkene depends significantly on the reaction conditions and the nature of the electrophile. For instance, in the presence of a strong, non-nucleophilic acid, the amine will be protonated and non-reactive, allowing for electrophilic attack to occur selectively at the alkene. Conversely, under basic or neutral conditions, the highly nucleophilic amine is often the more reactive site.

Radical-Mediated Transformations

The presence of the but-3-enyl moiety makes N-methylbut-3-en-1-amine an excellent substrate for radical cyclization reactions, a powerful method for constructing nitrogen-containing heterocyclic rings like pyrrolidines. These transformations typically involve the generation of a radical on or adjacent to the nitrogen atom, which then undergoes an intramolecular addition to the alkene.

Nitrogen-centered radicals (NCRs), such as aminyl radicals, can be generated from suitable precursors derived from N-methylbut-3-en-1-amine. acs.orgnih.gov Common methods involve the homolytic cleavage of a weak N-X bond (where X can be a halogen, oxygen, or another nitrogen or sulfur-containing group), often initiated by heat, light (photolysis), or a radical initiator like azobisisobutyronitrile (AIBN). acs.orgorganicreactions.orgcapes.gov.br

For example, the corresponding N-chloroamine, formed by treating N-methyl-N-(but-3-enyl)amine with a chlorinating agent like N-chlorosuccinimide (NCS), can be induced to form an aminyl radical. acs.org This radical can then cyclize onto the tethered alkene. The cyclization of such N-alkenylaminyl radicals is typically very rapid and regioselective. The process overwhelmingly favors a 5-exo-trig pathway to form a five-membered ring (a pyrrolidine (B122466) derivative) over the alternative 6-endo-trig pathway that would lead to a six-membered ring (a piperidine (B6355638) derivative). organicreactions.orgacs.org This preference is a well-established kinetic principle in radical cyclizations.

The general mechanism involves:

Initiation: Generation of the nitrogen-centered radical from an N-X precursor. This can be achieved through various methods, including single-electron transfer (SET) from a reductant (like Ti(III)Cl₃) or an oxidant, or through photoredox catalysis. acs.orgnih.gov

Propagation: The nitrogen-centered radical undergoes a rapid intramolecular addition to the terminal carbon of the double bond (5-exo-trig cyclization). This generates a new carbon-centered radical on the adjacent carbon.

Termination/Propagation: The resulting primary alkyl radical can then abstract an atom (e.g., a hydrogen atom from a tin hydride or a halogen from the N-X precursor) to furnish the final product and regenerate a radical species to continue the chain reaction. acs.org

| Precursor Type | Generation Method | Cyclization Mode | Product Type | Reference |

| N-Chloroamines | Photochemical or Peroxide Initiation | 5-exo-trig | Chloromethyl-pyrrolidine | acs.org |

| N-H (via oxidation) | Photoredox Catalysis (e.g., Ir-based) | 5-exo-trig | Pyrrolidine | princeton.edu |

| N-Aryl (via oxidation) | Copper(II) salts / MnO₂ | 5-endo-trig (for vinyl anilines) | N-Arylindole | nih.gov |

| N-Carbamates | Copper(II) / Hypervalent Iodine | 5-exo-trig | Cyclic Carbamate (B1207046) | nih.gov |

This table presents generalized data for transformations of related N-alkenylamine systems.

Following the initial 5-exo-trig cyclization of the nitrogen-centered radical, a carbon-centered radical intermediate is formed. Specifically, the attack of the aminyl radical on the terminal carbon of the butenyl group generates a primary alkyl radical located on the exocyclic methyl group of the newly formed pyrrolidine ring.

The fate of this carbon-centered radical determines the final product structure. Common pathways include:

Hydrogen Atom Abstraction: In the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), the radical is quenched to afford a methyl-substituted pyrrolidine. acs.org

Atom/Group Transfer: The radical can abstract a halogen atom from the starting N-haloamine precursor, propagating the radical chain and yielding a halomethyl-substituted pyrrolidine.

Oxidative Trapping: The radical can be oxidized to a carbocation by a suitable oxidant (e.g., Cu(II) or Fe(III) salts), which can then be trapped by a nucleophile present in the reaction medium.

Reductive Trapping: Conversely, the radical can be reduced to a carbanion, though this is less common.

Tandem Cyclizations/Fragmentations: If other reactive groups are present in the molecule, this carbon-centered radical can participate in further cascade reactions before termination.

The regiochemistry of the initial radical attack on the alkene is governed by preserving conjugation in the transition state, leading to the formation of a more stable α-aminoalkyl radical. acs.org This directs the radical to the β-carbon of the enamine-like system, resulting in the observed 5-exo selectivity. acs.org

Hydroamination Processes

Intramolecular hydroamination, the formal addition of the N-H bond across the C=C double bond, represents one of the most atom-economical methods for synthesizing N-heterocycles from substrates like N-methylbut-3-en-1-amine. researchgate.netnih.gov These reactions are typically catalyzed by transition metals or Lewis acids.

For N-methylbut-3-en-1-amine, intramolecular hydroamination can theoretically lead to two different products depending on the regioselectivity of the N-H addition:

5-exo Cyclization (Markovnikov-type): Attack of the nitrogen at the internal carbon (C3) of the alkene, with the hydrogen adding to the terminal carbon (C4). This pathway yields a 2,N-dimethylpyrrolidine. This is generally the favored pathway for many transition-metal-catalyzed hydroaminations of terminal alkenes.

6-endo Cyclization (Anti-Markovnikov-type): Attack of the nitrogen at the terminal carbon (C4) of the alkene, with the hydrogen adding to the internal carbon (C3). This pathway would produce an N-methylpiperidine. While kinetically disfavored for radical cyclizations, this pathway can be accessed using specific catalytic systems.

The choice of catalyst is crucial for controlling regioselectivity. Early-transition metals and lanthanide complexes (e.g., Y, Zr) are known to be effective catalysts for intramolecular hydroamination. researchgate.net More recently, late-transition-metal complexes based on gold, iridium, palladium, and nickel have been developed, often offering milder reaction conditions and broader functional group tolerance. researchgate.netresearchgate.netacs.org For example, NiH-catalyzed systems using specific ligands can control whether hydroamination occurs at the proximal or distal position of an alkene relative to a directing group. researchgate.netacs.org

Stereoselectivity becomes a factor if a chiral center is generated during the reaction. For the formation of 2,N-dimethylpyrrolidine from N-methylbut-3-en-1-amine, a new stereocenter is created at the C2 position of the pyrrolidine ring. The use of chiral catalysts, such as iridium complexes with chiral N-heterocyclic carbene (NHC) ligands, can induce high levels of enantioselectivity, providing access to optically pure pyrrolidine derivatives. researchgate.net

| Catalyst System | Substrate Type | Regioselectivity | Product | Reference |

| Y[N(TMS)₂]₃ | Primary Aminoalkynes | 5-Exo-dig / 6-Exo-dig | Cyclic Imines | researchgate.net |

| Cationic Au(I)/NHC | N-Allenyl Ureas | 5-Exo-dig | Bicyclic Imidazolidinones | nih.gov |

| Cationic Ir(I)/NHC | Unactivated Aminoalkenes | 5-Exo-trig | Pyrrolidines (often with high ee) | researchgate.net |

| NiH / Ligand | Unactivated Alkenyl Amides | Ligand-controlled | β- or γ-Amino Acids | acs.org |

| Pd(OAc)₂ / Directing Group | Allylamines | Markovnikov (5,5-palladacycle) | Vicinal Diamines | nih.govrsc.org |

This table presents generalized data for hydroamination of related unsaturated amine systems.

The mechanism of catalytic hydroamination varies significantly with the catalyst system employed.

Early Transition Metals and Lanthanides: The generally accepted mechanism involves the formation of a metal-amido complex. The key steps are:

Reaction of the amine with the metal precursor to form a metal-amido (M-N) bond, releasing a volatile byproduct.

Coordination of the tethered alkene to the metal center.

Migratory insertion of the alkene into the M-N bond. This is typically the rate-determining step and establishes the regioselectivity (e.g., 5-exo vs. 6-endo).

Protonolysis of the resulting metal-carbon bond by another molecule of the starting amine, which releases the cyclized product and regenerates the active metal-amido catalyst. acs.org

Late Transition Metals (e.g., Pd, Ir, Au): Mechanisms can be more diverse.

Wacker-type (Aminometalation/Protodemetalation): This involves the nucleophilic attack of the amine onto a metal-activated alkene (aminometalation). For palladium, this can form a stable palladacycle intermediate. nih.govrsc.org The resulting metal-carbon bond is then cleaved by a proton source (protodemetalation) to give the final product and regenerate the active catalyst.

Hydride-based (Hydrometalation/Reductive Elimination): This pathway begins with the formation of a metal-hydride (M-H) species. The alkene inserts into the M-H bond (hydrometalation), followed by C-N bond-forming reductive elimination from the resulting metal-alkyl-amido complex. NiH-catalyzed reactions often follow this type of mechanism. acs.org

Gold(I) Catalysis: Cationic gold(I) complexes are highly π-philic and activate alkenes or allenes toward nucleophilic attack by the amine. nih.govnih.gov The reaction proceeds through an aminometalation step, followed by protodeauration to yield the product. nih.gov

These mechanistic models provide a framework for understanding and predicting the outcomes of hydroamination reactions, enabling the rational design of catalysts to achieve desired levels of regioselectivity and stereoselectivity.

N-Dealkylation and C-N Bond Cleavage Studies

The cleavage of the N-methyl group (N-demethylation) and the more general scission of the carbon-nitrogen bond are significant transformations in the study of amine reactivity. For N-Methyl but-3-enyl amine hydrochloride, these reactions involve the breaking of the N-CH₃ bond or the N-butenyl bond. Such studies are crucial for understanding the metabolic fate of related compounds and for the synthetic derivatization of the amine. While specific research on this compound is not extensively documented in publicly available literature, the reactivity can be inferred from established principles governing secondary amines, particularly those containing N-methyl and N-alkenyl functionalities.

N-dealkylation, particularly N-demethylation, is a challenging chemical transformation due to the high dissociation energy of C-N bonds. nih.gov Various methods have been developed to facilitate this process, including chemical, catalytic, and photochemical approaches. nih.gov

One of the classical chemical methods for N-dealkylation of tertiary amines is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. nih.gov A more modern variation, which is also applicable to secondary amines, employs chloroformates like ethyl chloroformate or α-chloroethyl chloroformate. nih.gov The reaction with a chloroformate would convert the secondary amine into a carbamate intermediate, which can then be hydrolyzed to yield the demethylated primary amine.

Transition-metal catalysis offers a powerful alternative for N-dealkylation. Palladium-catalyzed methods are among the most studied for this purpose. nih.gov The mechanism often involves an initial coordination of the amine's nitrogen to the palladium center, followed by oxidative addition into a C-H bond adjacent to the nitrogen, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed to the secondary amine and a carbonyl compound. For N-Methyl but-3-enyl amine, this would result in the formation of but-3-enylamine.

C-N bond cleavage, in general, can be a difficult process. For this compound, this could involve the cleavage of either the N-methyl or the N-butenyl bond. The presence of the butenyl group introduces the possibility of reactivity at the double bond, which could be exploited to facilitate C-N bond cleavage. For instance, methods involving the isomerization of the allyl group catalyzed by transition metals like ruthenium have been used for the deprotection of allylic amines. organic-chemistry.org

Due to the limited specific data on this compound, the following table presents findings from studies on analogous N-substituted amines to illustrate the conditions and outcomes of N-dealkylation reactions.

Table 1: Representative Data for N-Dealkylation of Analogous Amines

| Substrate | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-ethylpiperidine | α-Chloroethyl chloroformate | Ethylene dichloride | Not specified | Piperidine hydrochloride | Not specified | nih.gov |

| N,N-dimethylaniline | Iodine | Acetonitrile | Reflux | N-methylaniline | Not specified | organic-chemistry.org |

| N-methyl-N-allylaniline | Triethylamine/tert-Butyl hydroperoxide | Toluene | Reflux, 3h | N-allylaniline | 43 | |

| N-methyl-N-benzylaniline | Triethylamine/tert-Butyl hydroperoxide | Toluene | Reflux, 3h | N-benzylaniline | 40 |

Disclaimer: The data presented in this table is for analogous compounds and is intended to provide a representative overview of potential reaction conditions and outcomes for the N-dealkylation of this compound. Specific results for the target compound may vary.

These examples demonstrate that N-demethylation can be achieved under various conditions, with yields depending on the specific substrate and method employed. The presence of the but-3-enyl group in this compound might influence the selectivity of the N-dealkylation process, potentially competing with reactions at the double bond. Further mechanistic investigations would be required to fully elucidate the reactivity profile of this specific compound.

Advanced Applications in Organic and Medicinal Chemistry Synthesis

Strategic Building Block in Complex Molecule Construction

The strategic value of N-Methyl but-3-enyl amine hydrochloride lies in its capacity to serve as a four-carbon synthon in the assembly of intricate molecular frameworks. Its secondary amine allows for standard N-alkylation, acylation, and condensation reactions, while the butenyl group provides a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming strategies. This dual reactivity enables its use in sequential or cascade reactions to rapidly build molecular complexity.

The utility of related butenylamine structures is evident in the synthesis of natural products and their analogs. For instance, the homotropane alkaloid N-methyleuphococcinine, which features a 9-azabicyclo[3.3.1]nonane core, has been synthesized using strategies that rely on the cyclization of precursors containing amine and alkene functionalities. nih.gov The presence of the butenyl chain in N-methylbut-3-en-1-amine makes it a suitable starting point for constructing such bicyclic systems, which are prevalent in many biologically active alkaloids. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. nih.gov this compound is an ideal precursor for the synthesis of various saturated nitrogen heterocycles through intramolecular cyclization reactions.

The construction of pyrrolidine (B122466) and piperidine (B6355638) rings, core components of countless biologically active molecules, can be efficiently achieved using homoallylic amines like N-methylbut-3-en-1-amine. nih.govwordpress.com

One of the most powerful methods for piperidine synthesis from such precursors is the aza-Prins cyclization . wordpress.comresearchgate.net This reaction typically involves the condensation of the amine with an aldehyde to form an intermediate iminium ion. The tethered butenyl group then acts as an intramolecular nucleophile, attacking the iminium ion in a 6-endo-trig cyclization to form a six-membered piperidine ring. researchgate.netbldpharm.com The resulting piperidinyl cation can be trapped by a variety of nucleophiles, leading to highly functionalized 1,3-disubstituted piperidine derivatives. Studies on similar N-substituted homoallylic amines have demonstrated the feasibility and efficiency of this strategy. wordpress.comcore.ac.uk

For the synthesis of five-membered pyrrolidine rings, intramolecular aminomercuration is a classic and effective strategy. This involves treating the N-protected butenylamine with a mercury(II) salt, such as mercury(II) acetate, to induce an intramolecular attack of the nitrogen atom onto the activated alkene, followed by reductive demercuration to yield the substituted pyrrolidine. Radical cyclization represents another key strategy, where a radical generated on the nitrogen or an adjacent atom can add to the terminal double bond to form the five-membered ring.

The synthetic utility of this compound extends to the construction of more complex azacyclic and polycyclic systems, which form the core of many alkaloids. Tandem reactions starting from acyclic precursors are particularly powerful for this purpose.

The aza-Prins reaction can be extended to create bicyclic frameworks. For example, a cascade process involving N-acyliminium ion formation followed by an intramolecular aza-Prins cyclization can be used to construct indolizidine and quinolizidine (B1214090) skeletons, which are the core structures of numerous alkaloids. core.ac.uk This approach offers a rapid and flexible route to these complex architectures from simple, acyclic starting materials like N-methylbut-3-en-1-amine. core.ac.uk The versatility of this method allows for the incorporation of various nucleophiles, yielding a diverse array of bicyclic products. core.ac.uk Similarly, related structures are employed in [3+2] dipolar cycloadditions to generate key intermediates for the total synthesis of alkaloids such as borrecapine. core.ac.uk

Precursor for Biologically Active Molecules and Analogs

The butenyl group in this compound is not only a handle for cyclization but also serves as a modifiable functional group for creating analogs of biologically active molecules, particularly non-proteinogenic amino acids.

N-substituted amino acids are important components of many pharmacologically active peptides and peptidomimetics. A straightforward and high-yielding method has been developed for the synthesis of N-but-3-enyl-α- and β-amino acids using this compound's structural motifs.

The synthesis begins with readily available N-protected α- or β-amino acids. These are first cyclized into 1,3-oxazolidin-5-ones (for α-amino acids) or 1,3-oxazinan-6-ones (for β-amino acids). These heterocyclic intermediates are then subjected to reductive cleavage using allyltrimethylsilane (B147118) (ATMS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). This key step opens the ring and installs the N-but-3-enyl group, affording the desired N-but-3-enyl amino acids in good to excellent yields. This methodology has been successfully applied to a range of amino acid precursors with various protecting groups.

Table 1: Synthesis of N-But-3-enyl-α-Amino Acids via Cleavage of 1,3-Oxazolidin-5-ones Data sourced from research on the cleavage of 1,3-oxazolidin-5-ones with allyltrimethylsilane and boron trifluoride etherate.

| Entry | Starting Amino Acid Derivative | Product Yield |

| 1 | N-Boc-Alanine | 95% |

| 2 | N-Boc-Valine | 98% |

| 3 | N-Boc-Leucine | 96% |

| 4 | N-Boc-Phenylalanine | 90% |

| 5 | N-Cbz-Glycine | 85% |

| 6 | N-Cbz-Isoleucine | 92% |

View Data

The structural framework provided by this compound is relevant to the development of both pharmaceuticals and agrochemicals. The pyrrolidine ring, which can be synthesized from this precursor, is a key feature in many potent antibiotics.

For example, premafloxacin (B1679077) is a novel 8-methoxy fluoroquinolone antibiotic developed for veterinary use that exhibits enhanced activity against gram-positive bacteria like Staphylococcus aureus. nih.gov A critical component of its structure is a substituted pyrrolidinyl group at the C-7 position. nih.gov The synthesis of key chiral pyrrolidine intermediates for premafloxacin highlights the industrial importance of this heterocyclic core, for which N-methylbut-3-en-1-amine serves as a rational and versatile starting material for the synthesis of various analogs. wordpress.comnih.gov

In the field of agrochemicals, butenylamine derivatives have been explored as potential herbicides. Research into Schiff base derivatives of related compounds like p-menth-3-en-1-amine has shown that these molecules can exhibit excellent pre-emergence herbicidal activity, with some derivatives showing significantly higher efficacy than commercial standards like glyphosate. rsc.org This demonstrates the potential of the butenylamine scaffold as a template for the discovery of new agrochemical agents. rsc.org

Computational and Theoretical Studies on N Methyl But 3 Enyl Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like N-Methyl but-3-enyl amine hydrochloride, DFT calculations would be instrumental in elucidating the mechanisms of reactions it might undergo, such as hydroformylation, hydroamination, or cyclization reactions.

Researchers typically employ DFT to map out the potential energy surface of a reaction. This involves identifying the geometries and energies of reactants, transition states, intermediates, and products. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the difference in energy between the reactants and the transition state.

For instance, in a hypothetical intramolecular hydroamination reaction catalyzed by a transition metal complex, DFT could be used to explore different mechanistic pathways. Key parameters that would be calculated include bond lengths, bond angles, and vibrational frequencies of the stationary points along the reaction coordinate.

Illustrative Data from a Hypothetical DFT Study:

The following table represents the type of data that would be generated from a DFT study on a hypothetical reaction involving this compound. The data shown is for illustrative purposes only.

| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., C=C bond length in Å) |

| Reactant Complex | B3LYP/6-31G(d) | 0.0 | 1.34 |

| Transition State 1 | B3LYP/6-31G(d) | +15.2 | 1.42 |

| Intermediate | B3LYP/6-31G(d) | -5.8 | N/A |

| Transition State 2 | B3LYP/6-31G(d) | +12.5 | N/A |

| Product Complex | B3LYP/6-31G(d) | -20.1 | N/A |

This table is for illustrative purposes to show the format of data from DFT calculations and does not represent actual experimental or calculated data for this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a flexible molecule like this compound, which contains a rotatable butenyl chain and a methylamino group, conformational analysis is crucial for understanding its physical and chemical properties.

The analysis would involve rotating the single bonds in the molecule and calculating the potential energy at each step. The resulting potential energy surface would reveal the energy minima corresponding to stable conformers and the energy barriers separating them.

Illustrative Conformational Analysis Data:

This table illustrates the kind of results a conformational analysis of this compound might produce. The dihedral angles and relative energies are hypothetical.

| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | 178° (anti) | 0.00 | 65.2 |

| B | 65° (gauche) | 0.85 | 20.1 |

| C | -68° (gauche) | 0.90 | 14.7 |

This table is for illustrative purposes and does not represent actual data.

Q & A

Q. What are the recommended methods for synthesizing N-Methyl but-3-enyl amine hydrochloride with high purity?

The synthesis typically involves alkylation of a primary amine with methyl bromide or methyl iodide, followed by acid-catalyzed hydrolysis to form the hydrochloride salt. For example, methyl bromoacetate can undergo an SN2 reaction with a primary amine, and subsequent HCl treatment yields the hydrochloride derivative . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical to achieving ≥98% purity, as confirmed by HPLC analysis .

Q. How should researchers safely handle and store this compound in laboratory settings?

Due to its hygroscopic nature and potential irritancy, store the compound at -20°C in airtight containers under inert gas. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid inhalation and skin contact, as hydrochloride salts of amines often cause respiratory and dermal irritation . Always work in a fume hood with proper ventilation.

Q. What analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. The N-methyl group in hydrochloride salts often appears as a doublet in ¹H NMR due to coupling with the N⁺–H proton . Pair this with High-Performance Liquid Chromatography (HPLC) to verify purity (λmax ~255 nm) and mass spectrometry (MS) for molecular weight validation .

Advanced Research Questions

Q. How can contradictory stability data for this compound be resolved in long-term studies?

Stability discrepancies may arise from differences in storage conditions (e.g., humidity, temperature fluctuations). Conduct accelerated stability testing under controlled environments (e.g., 25°C/60% RH vs. -20°C) and monitor degradation via HPLC. Hydrolysis of the enamine group or oxidation of the double bond are common degradation pathways; adding antioxidants (e.g., BHT) or using argon-purged vials may mitigate these .

Q. What experimental strategies address the compound’s reactivity in aqueous buffers during biological assays?

The enamine moiety is prone to hydrolysis under basic or neutral conditions. Use acidic buffers (pH ≤5) to stabilize the hydrochloride salt. For conjugation or functionalization, consider thiol-amine bioconjugation techniques in anhydrous solvents, as demonstrated for maleimide-based reactions . Pre-incubate the compound with stabilizing agents like cyclodextrins to reduce nonspecific interactions .

Q. How can researchers reconcile conflicting toxicity profiles reported in cellular studies?

Variability in cytotoxicity data may stem from differences in cell lines, exposure times, or metabolite generation. Perform dose-response assays across multiple cell types (e.g., HEK293 vs. HepG2) and validate results with in vitro microsomal models to assess metabolic activation. Refer to TSCA regulatory guidelines for hazard classification .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. NMR) and consult patent literature for comparative stability claims .

- Experimental Design : Include negative controls (e.g., unmodified amines) to isolate the hydrochloride’s effects in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.